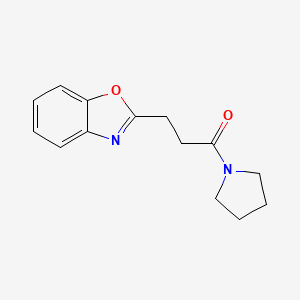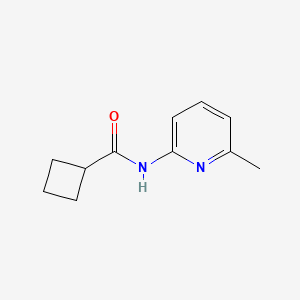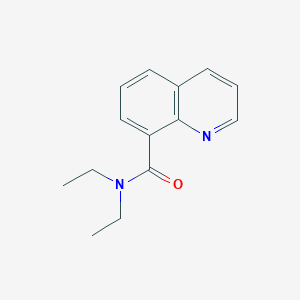
N,5-dimethyl-4-propylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-4-propylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DPTC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Applications De Recherche Scientifique
N,5-dimethyl-4-propylthiophene-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use as a drug delivery agent.
Mécanisme D'action
The exact mechanism of action of N,5-dimethyl-4-propylthiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases and pain management. This compound has also been found to possess antitumor properties, and has been investigated for its potential use in cancer therapy. Additionally, this compound has been shown to regulate glucose and lipid metabolism, which may make it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,5-dimethyl-4-propylthiophene-2-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on N,5-dimethyl-4-propylthiophene-2-carboxamide. One potential direction is to investigate its potential use as a drug delivery agent, as it has been shown to possess good solubility and stability properties. Another direction is to investigate its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to regulate glucose and lipid metabolism. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N,5-dimethyl-4-propylthiophene-2-carboxamide can be synthesized by reacting 5-methyl-2-propylthiophene-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Propriétés
IUPAC Name |
N,5-dimethyl-4-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-4-5-8-6-9(10(12)11-3)13-7(8)2/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRQNCNUZTZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)





![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)



